Cas no 3446-04-6 (4-bromo-5-methylbenzene-1,3-diol)

4-bromo-5-methylbenzene-1,3-diol 化学的及び物理的性質
名前と識別子
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- 4-bromo-5-methylbenzene-1,3-diol
-
- MDL: MFCD00470231
- インチ: InChI=1S/C7H7BrO2/c1-4-2-5(9)3-6(10)7(4)8/h2-3,9-10H,1H3
- InChIKey: GLJLCZSVSWEONA-UHFFFAOYSA-N
- ほほえんだ: CC1=C(C(=CC(=C1)O)O)Br
計算された属性
- せいみつぶんしりょう: 201.96291
- どういたいしつりょう: 201.962942
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 0
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 118
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 40.5
じっけんとくせい
- 密度みつど: 1.709
- ふってん: 301.2°C at 760 mmHg
- フラッシュポイント: 135.9°C
- 屈折率: 1.635
- PSA: 40.46
4-bromo-5-methylbenzene-1,3-diol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D764794-1g |
4-Bromo-5-methylresorcinol |
3446-04-6 | 95% | 1g |
$210 | 2024-06-06 | |
TRC | B685458-250mg |
4-Bromo-5-methylbenzene-1,3-diol |
3446-04-6 | 250mg |
$ 242.00 | 2023-09-08 | ||
Alichem | A019092264-1g |
4-Bromo-5-methylbenzene-1,3-diol |
3446-04-6 | 95% | 1g |
$505.44 | 2023-09-02 | |
TRC | B685458-5g |
4-Bromo-5-methylbenzene-1,3-diol |
3446-04-6 | 5g |
$ 1872.00 | 2023-04-18 | ||
eNovation Chemicals LLC | D764794-250mg |
4-Bromo-5-methylresorcinol |
3446-04-6 | 95% | 250mg |
$135 | 2024-06-06 | |
Aaron | AR00CNQL-1g |
4-Bromo-5-methylresorcinol |
3446-04-6 | 95% | 1g |
$800.00 | 2025-01-24 | |
A2B Chem LLC | AF89537-250mg |
4-Bromo-5-methylbenzene-1,3-diol |
3446-04-6 | 95% | 250mg |
$219.00 | 2024-04-20 | |
Aaron | AR00CNQL-250mg |
4-Bromo-5-methylresorcinol |
3446-04-6 | 95% | 250mg |
$500.00 | 2025-01-24 | |
Crysdot LLC | CD12081093-1g |
4-Bromo-5-methylbenzene-1,3-diol |
3446-04-6 | 97% | 1g |
$297 | 2024-07-24 | |
eNovation Chemicals LLC | D764794-1g |
4-Bromo-5-methylresorcinol |
3446-04-6 | 95% | 1g |
$505 | 2025-02-28 |
4-bromo-5-methylbenzene-1,3-diol 関連文献
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Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
-
Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
-
Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
-
Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
4-bromo-5-methylbenzene-1,3-diolに関する追加情報
Chemical Profile of 4-bromo-5-methylbenzene-1,3-diol (CAS No. 3446-04-6)
4-bromo-5-methylbenzene-1,3-diol, identified by its CAS number 3446-04-6, is a significant intermediate in organic synthesis and pharmaceutical research. This compound belongs to the class of brominated aromatic diols, featuring a bromine substituent at the 4-position and a methyl group at the 5-position of a benzene ring, with hydroxyl groups at the 1 and 3 positions. Its unique structural attributes make it a valuable building block for the development of various bioactive molecules.
The synthesis of 4-bromo-5-methylbenzene-1,3-diol typically involves selective bromination and hydroxylation of a precursor molecule, often starting from methylphenol derivatives or through palladium-catalyzed cross-coupling reactions. The presence of both bromine and hydroxyl groups allows for further functionalization via nucleophilic aromatic substitution or metal-catalyzed coupling reactions, enabling the construction of more complex scaffolds. This flexibility has made it a focus in medicinal chemistry for designing novel therapeutic agents.
In recent years, 4-bromo-5-methylbenzene-1,3-diol has garnered attention in the field of drug discovery due to its potential as a precursor for small-molecule inhibitors. Studies have highlighted its utility in generating compounds with antimicrobial and anti-inflammatory properties. For instance, derivatives of this scaffold have been explored as scaffolds for kinase inhibitors, where the bromine and hydroxyl groups serve as handles for further derivatization to enhance binding affinity and selectivity.
One notable application lies in the development of tyrosine kinase inhibitors, which are critical in treating cancers and inflammatory diseases. Researchers have leveraged the reactivity of 4-bromo-5-methylbenzene-1,3-diol to introduce various pharmacophores that modulate enzyme activity. The bromine atom, in particular, is often utilized for Suzuki-Miyaura cross-coupling reactions with boronic acids or esters, facilitating the introduction of aryl or heteroaryl groups into the molecule. This approach has led to several promising candidates that are currently undergoing preclinical evaluation.
Additionally, 4-bromo-5-methylbenzene-1,3-diol has been investigated as a component in materials science applications. Its ability to participate in polymerization reactions or act as a monomer for specialty polymers has been explored. The hydroxyl groups enable hydrogen bonding interactions, which can influence the physical properties of resulting materials, such as solubility or thermal stability. Such characteristics make it a candidate for developing advanced materials with tailored functionalities.
The pharmaceutical industry has also examined 4-bromo-5-methylbenzene-1,3-diol as a precursor for antiviral agents. The structural motif is reminiscent of natural products that exhibit inhibitory effects on viral enzymes. By modifying the substituents on this scaffold, researchers aim to develop compounds that disrupt viral replication cycles without significant toxicity to host cells. Preliminary studies suggest that certain derivatives exhibit potent activity against RNA viruses by interfering with key enzymes involved in their life cycle.
From an academic perspective, 4-bromo-5-methylbenzene-1,3-diol serves as an excellent substrate for teaching synthetic organic chemistry principles. Its synthesis exemplifies key reaction mechanisms such as electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed coupling reactions. Undergraduate and graduate students alike benefit from studying its preparation methods, which often incorporate cutting-edge techniques like flow chemistry or microwave-assisted synthesis to improve yield and efficiency.
The environmental impact of utilizing 4-bromo-5-methylbenzene-1,3-diol in synthetic routes has also been considered. Efforts are underway to develop greener methodologies that minimize waste and reduce reliance on hazardous reagents. For example, catalytic systems that promote selective transformations without generating stoichiometric byproducts are being explored. Such advancements not only enhance sustainability but also improve cost-effectiveness in industrial-scale production.
In conclusion,4-bromo-5-methylbenzene-1,3-diol (CAS No. 3446-04-6) is a versatile compound with broad applications across pharmaceuticals and materials science. Its unique structural features enable diverse functionalization strategies, making it indispensable in drug discovery efforts targeting various diseases. As research continues to uncover new methodologies for its synthesis and application,this compound will undoubtedly remain at the forefront of scientific innovation.
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